

# Key features of camptothecin analogs for ADC

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An In-depth Technical Guide to Camptothecin Analogs as Payloads for Antibody-Drug Conjugates (ADCs)

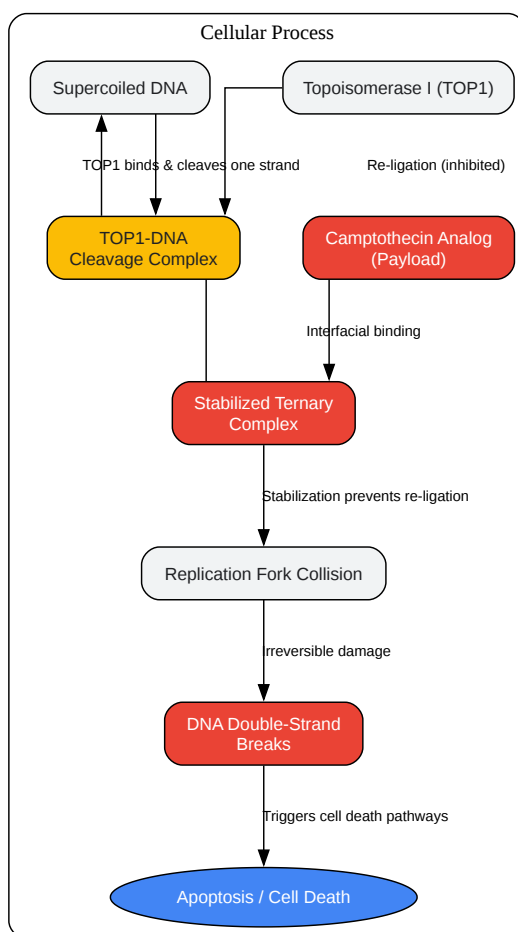
## Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker.<sup>[1][2]</sup> This design allows for the selective delivery of highly potent drugs to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.<sup>[1][3]</sup> In recent years, camptothecin analogs, a class of topoisomerase I (TOP1) inhibitors, have emerged as highly successful payloads, leading to the approval of transformative ADCs like Enhertu® (Trastuzumab deruxtecan) and Trodelvy® (Sacituzumab govitecan).<sup>[4][5]</sup>

This guide provides a detailed examination of the core features of camptothecin analogs that are critical for their successful application in ADC development, intended for researchers, scientists, and drug development professionals.

## Mechanism of Action: Topoisomerase I Inhibition

Camptothecin and its analogs exert their cytotoxic effects by inhibiting topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.<sup>[6][7]</sup> The payload binds to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme.<sup>[4][8]</sup> This leads to an accumulation of DNA breaks, ultimately triggering cell cycle arrest and apoptosis.<sup>[4][7]</sup>



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**Caption:** Mechanism of Action for Camptothecin Payloads.

## Key Camptothecin Analogs for ADCs

While the original camptothecin molecule suffered from poor water solubility and stability, several semi-synthetic analogs have been developed with improved properties, making them suitable as ADC payloads.[4]

- SN-38 (7-ethyl-10-hydroxycamptothecin): The active metabolite of irinotecan, SN-38 is significantly more potent (100-1000 times) than its parent drug.[4] It is the payload used in Sacituzumab govitecan (Trodelvy®).[4][9]
- Exatecan and Deruxtecan (DXd): Exatecan is a potent, semi-synthetic analog.[6] Its derivative, deruxtecan (DXd), was specifically optimized for ADC applications, demonstrating high potency and an improved safety profile with lower myelotoxicity compared to exatecan.

[4][6] DXd is approximately 10 times more potent than SN-38 and is the payload in several successful ADCs, most notably Trastuzumab deruxtecan (Enhertu®).[2][4]

- Topotecan: A water-soluble analog approved as a standalone chemotherapy, topotecan is also explored as a promising payload candidate for ADCs due to its potent anti-tumor activity. [10]
- Belotecan: Another clinically approved camptothecin analog, derivatives of belotecan are being used in novel ADCs like SKB264 (Sacituzumab Tirumotecan).[11][12]

## Core Features and Structure-Activity Relationships (SAR)

The optimization of camptothecin analogs for ADCs hinges on several key features, many derived from decades of SAR studies.[13][14]

### Potency

The intrinsic potency of the payload is a critical determinant of an ADC's efficacy. Modifications to the camptothecin scaffold can significantly alter activity.

- A-Ring (C-7, C-10, C-11): Substitutions at these positions are crucial. For instance, an ethyl group at C-7 and a hydroxyl group at C-10 are key features of the potent SN-38.[15] A fluorine substituent at C-11 has been shown to increase cytotoxicity.[8][16]
- E-Ring: The chiral center at C-20 must be in the (S) configuration to maintain activity. The integrity of the E-ring lactone is essential for topoisomerase I inhibition.[16]

### Lactone Ring Stability

Camptothecins exist in an equilibrium between a closed, active lactone form and an open, inactive carboxylate form at physiological pH.[13] A major advantage of ADC delivery is that the payload is protected in circulation and released within the low-pH environment of lysosomes, which favors the active lactone form.[13] Linker design can also stabilize the lactone ring, for instance by attaching to the 20-position hydroxyl group.[4]

## Linker Chemistry and Payload Release

The linker is a crucial component that dictates the stability of the ADC in circulation and the mechanism of payload release. For camptothecin ADCs, cleavable linkers are predominantly used.

- **Enzyme-Cleavable Linkers:** Peptide-based linkers, such as the Gly-Gly-Phe-Gly (GGFG) sequence used in deruxtecan-based ADCs, are designed to be stable in plasma but are cleaved by lysosomal proteases (e.g., Cathepsin B) that are upregulated in tumor cells.[\[17\]](#)  
[\[18\]](#)
- **pH-Sensitive Linkers:** Hydrolyzable linkers, like the CL2A linker in Sacituzumab govitecan, can release the payload in the acidic tumor microenvironment or within endosomes/lysosomes.[\[9\]](#)



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